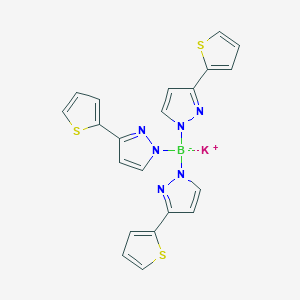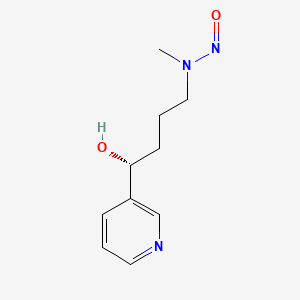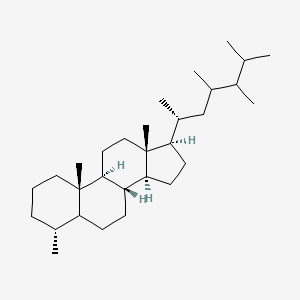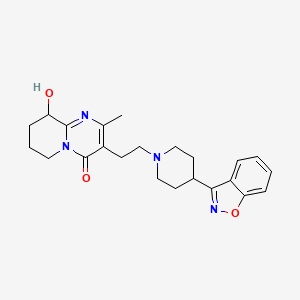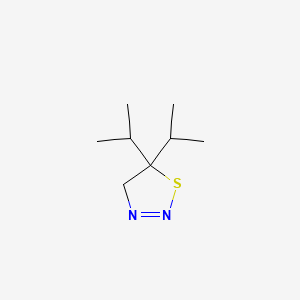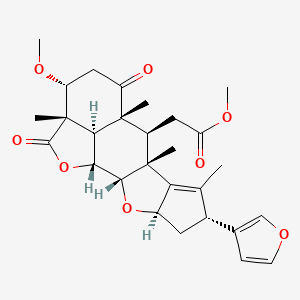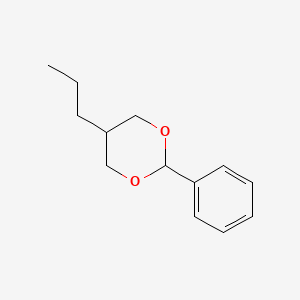
2-Phenyl-5-propyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Phenyl-5-propyl-1,3-dioxane” is a type of organic compound that belongs to the class of compounds known as dioxolanes . Dioxolanes are a group of organic compounds containing the dioxolane ring . The general formula of a 1,3-dioxane is given below :
where R1, R2, R3, R4, R5 represent atoms or groups such as H, alkyl, aryl, alkenyl, Nitro, Bromo etc .
Synthesis Analysis
The synthesis of “2-Phenyl-5-propyl-1,3-dioxane” can be achieved through the acetalization of aldehydes with diols . The reaction starts with alpha substituted aldehydes such as 2-phenyl propionaldehyde which when treated with aqueous formaldehyde in the presence of a base undergoes alpha formylation to give a dialdehyde which was in situ subjected to reductive conditions and provides the required diol in good yields . The diol is then reacted with ketones or aldehydes to form 1,3-dioxanes .Molecular Structure Analysis
The structure of “2-Phenyl-5-propyl-1,3-dioxane” was investigated by the methods of 1H, 13C NMR spectroscopy and X-ray analysis . The molecule exists in the chair conformation with the equatorial phenyl group . The routes of interconversion of the ring, free conformational energy and optimal conformation of the phenyl group were determined using computer modeling by the method of DFT .Chemical Reactions Analysis
The chemical reactions of “2-Phenyl-5-propyl-1,3-dioxane” involve the acetalization of aldehydes with diols . The reaction starts with alpha substituted aldehydes such as 2-phenyl propionaldehyde which when treated with aqueous formaldehyde in the presence of a base undergoes alpha formylation to give a dialdehyde which was in situ subjected to reductive conditions and provides the required diol in good yields . The diol is then reacted with ketones or aldehydes to form 1,3-dioxanes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Phenyl-5-propyl-1,3-dioxane” include a molecular weight of 220.31 . The boiling point is predicted to be 304.2±27.0 °C and the density is predicted to be 0.978±0.06 g/cm3 .科学的研究の応用
Conformational Analysis and Hydrogen Bonding : The conformation of phenyl groups in certain 1,3-dioxanes, including those related to 2-Phenyl-5-propyl-1,3-dioxane, is influenced by nonclassical CH···O hydrogen bonds. These studies help understand the conformational preferences in such compounds, which is crucial for their application in chemical synthesis and material science (W. Bailey et al., 2016).
Chemical Synthesis and Catalysis : Research has been conducted on the hydrogenation of phenyl-substituted 1,3-dioxanes to produce various alcohols using copper catalysts. This highlights the potential industrial applications of these compounds in chemical synthesis (M. Paczkowski & W. Hölderich, 1997).
Liquid Crystal Materials : Some studies have explored the synthesis and properties of liquid crystal materials that incorporate 1,3-dioxane structures. These compounds have potential applications in advanced materials and display technologies (Y. Haramoto et al., 1986).
Molecular Recognition and Metal Ion Interaction : The conformational behavior of 1,3-dioxanes in the presence of various metal ions has been studied, providing insights into molecular recognition processes that are essential in biological and chemical systems (M. Vázquez-Hernández et al., 2004).
Electrochemical and Electrical Properties : Research on novel cofacial bismetallophthalocyanines, which involve 1,3-dioxane structures, has shown interesting electrochemical and electrical properties. These findings have implications for the development of new materials in electronics and sensing applications (Metin Özer et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound, 1,4-Dioxane, indicates that it is highly flammable and may cause serious eye irritation, respiratory irritation, and may cause cancer . It is advised to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
2-phenyl-5-propyl-1,3-dioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-6-11-9-14-13(15-10-11)12-7-4-3-5-8-12/h3-5,7-8,11,13H,2,6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXARQSKXDXFENY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(OC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


